Product packaging for Deacetoxyvindoline(Cat. No.:)

Deacetoxyvindoline

Cat. No.: B1205869
M. Wt: 398.5 g/mol
InChI Key: WNKDGPXNFMMOEJ-RNJSZURPSA-N
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Description

Historical Context of Deacetoxyvindoline Discovery and Early Research

The study of Catharanthus roseus and its alkaloid content gained significant momentum due to the discovery of vinblastine (B1199706) and vincristine, potent antineoplastic agents. Early research focused on isolating and characterizing these complex dimeric alkaloids. This compound emerged as a crucial component in understanding the stepwise assembly of these molecules. Its identification and characterization were part of broader efforts to elucidate the complete biosynthetic pathway of vindoline (B23647), a monomeric precursor to vinblastine and vincristine. The isolation of this compound was reported in the context of identifying novel indole (B1671886) alkaloids and proposing its role as a precursor in vindoline synthesis repositorioinstitucional.mx.

Significance of this compound in Plant Secondary Metabolism Research

This compound holds considerable significance in the study of plant secondary metabolism. As an intermediate in the biosynthesis of vindoline, it serves as a marker for understanding the regulation and efficiency of alkaloid production in C. roseus. Research into this compound contributes to the broader field of phytochemistry and medicinal plant research by shedding light on how plants synthesize complex molecules with significant pharmacological properties. Its presence and transformation are indicative of the plant's metabolic capabilities and can be influenced by various environmental and developmental factors, making it a subject of interest for metabolic engineering and plant biotechnology nih.govfrontiersin.org.

Overview of this compound's Role as a Biosynthetic Intermediate

This compound is a pivotal intermediate in the vindoline biosynthetic pathway. It is formed through the hydroxylation of desacetoxyvindoline by the enzyme this compound 4-hydroxylase (D4H) ebi.ac.uknih.govwikipedia.orggenome.jpuniprot.orgresearchgate.netqmul.ac.ukfrontiersin.org. Subsequently, this compound is converted into vindoline through a two-step enzymatic process involving this compound 4-hydroxylase (D4H) and deacetylvindoline (B137571) O-acetyltransferase (DAT) ebi.ac.uknih.govwikipedia.orgdb-thueringen.decropj.comnih.gov. This sequence highlights this compound's position as a direct precursor to deacetylvindoline, which is then acetylated to form vindoline ebi.ac.ukwikipedia.org. The precise enzymatic steps and cellular localization of these transformations are areas of ongoing research, contributing to a comprehensive understanding of how plants orchestrate complex metabolic pathways mdpi.comresearchgate.net.

Data Table: Key Enzymes in this compound Transformation

Enzyme NameEC NumberReaction CatalyzedSubstrate(s)Product(s)References
This compound 4-hydroxylase (D4H)EC:1.14.11.20Catalyzes the C4-hydroxylation of desacetoxyvindoline.Desacetoxyvindoline, 2-oxoglutarate, O2Deacetylvindoline, Succinate, CO2 ebi.ac.uknih.govwikipedia.orggenome.jpuniprot.orgresearchgate.netqmul.ac.ukfrontiersin.org
Deacetylvindoline O-acetyltransferase (DAT)N/AAcetylates the hydroxyl group of deacetylvindoline.Deacetylvindoline, Acetyl-CoAVindoline ebi.ac.ukwikipedia.orgcropj.com

Compound List

this compound

Vindoline

Desacetoxyvindoline

Deacetylvindoline

Vinblastine

Vincristine

Catharanthine (B190766)

Anhydrovinblastine

Tabersonine (B1681870)

16-methoxytabersonine

Strictosidine

Ajmalicine

Serpentine

Tryptophan

Tryptamine (B22526)

Secologanin (B1681713)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B1205869 Deacetoxyvindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (1R,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/t18-,19+,21-,22+,23+/m0/s1

InChI Key

WNKDGPXNFMMOEJ-RNJSZURPSA-N

SMILES

CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Isomeric SMILES

CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Canonical SMILES

CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Origin of Product

United States

Biosynthetic Pathway of Deacetoxyvindoline

Spatial and Cellular Compartmentation in Deacetoxyvindoline Biosynthesis

Subcellular Localization of this compound Pathway Enzymes

The biosynthesis of this compound, a key intermediate in the production of vindoline (B23647) and subsequently the anticancer drugs vinblastine (B1199706) and vincristine, is a complex process involving multiple enzymatic steps and a remarkable degree of subcellular and intercellular compartmentalization within the Catharanthus roseus plant researchgate.netnihonika.co.jp. Understanding the precise location of these enzymes is crucial for elucidating the regulation and efficiency of the entire terpenoid indole (B1671886) alkaloid (TIA) pathway. Research indicates that the enzymes involved in the vindoline biosynthetic pathway are distributed across different cellular compartments, including the endoplasmic reticulum (ER), cytoplasm, nucleus, and ultimately, the vacuole for product accumulation researchgate.netcapes.gov.brpnas.orgmpg.de.

The initial steps of the monoterpenoid branch, leading to the formation of geraniol (B1671447), are localized within the plastid stroma and stromules , catalyzed by enzymes such as geraniol synthase (CrGES) researchgate.netuniversiteitleiden.nlnih.govuniprot.orgmdpi.com. Following the synthesis of the iridoid secologanin (B1681713) and its condensation with tryptamine (B22526) to form strictosidine, the pathway diverges towards vindoline production.

The conversion of tabersonine (B1681870) to vindoline involves several key enzymes. Early steps in this sequence, specifically the action of Tabersonine 16-hydroxylase (T16H) and 16-hydroxytabersonine 16-O-methyltransferase (16OMT) , are primarily localized to the leaf epidermis pnas.orgmpg.de. T16H has been identified as being anchored to the ER, while 16OMT has been observed to homodimerize in the cytoplasm capes.gov.br. Further steps, including the conversion to this compound by a specific N-methyltransferase (NMT) , also appear to occur within the leaf epidermis researchgate.netqmul.ac.uk.

The later stages of vindoline biosynthesis, which directly involve this compound, are catalyzed by This compound-4-hydroxylase (D4H) and Deacetylvindoline-4-O-acetyltransferase (DAT) . These enzymes are predominantly found in specialized mesophyll idioblast cells and laticifer cells within the leaf researchgate.netpnas.orgmpg.de. Specifically, D4H and DAT have been shown to reside within the nucleocytoplasmic compartment , with evidence suggesting passive diffusion into the nucleus capes.gov.br. The final product, vindoline, is ultimately accumulated in the vacuoles of these cells researchgate.netnihonika.co.jp. This intricate compartmentalization necessitates the transport of pathway intermediates between different cellular compartments and cell types, playing a significant role in the regulation of alkaloid biosynthesis researchgate.netcapes.gov.br.

Enzyme NameRole in PathwayReported Subcellular Localization
Geraniol synthase (CrGES)Initiates monoterpenoid branch, produces geraniolPlastid stroma and stromules researchgate.netuniversiteitleiden.nlnih.govuniprot.orgmdpi.com
Tabersonine 16-hydroxylase (T16H)Converts tabersonine to 16-hydroxytabersonineER capes.gov.br, Leaf epidermis pnas.orgmpg.de
16-hydroxytabersonine 16-O-methyltransferase (16OMT)Converts 16-hydroxytabersonine to 16-methoxytabersonineLeaf epidermis researchgate.netpnas.org, Cytoplasm capes.gov.br
N-methyltransferase (NMT)Converts 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122) to this compoundLeaf epidermis researchgate.net
This compound-4-hydroxylase (D4H)Converts this compound to 17-O-deacetylvindolineNucleocytoplasmic compartment capes.gov.br, Cytoplasm/nucleus of laticifers/idioblasts researchgate.net, Mesophyll idioblasts/laticifers pnas.orgmpg.de
Deacetylvindoline-4-O-acetyltransferase (DAT)Converts 17-O-deacetylvindoline to vindolineNucleocytoplasmic compartment capes.gov.br, Cytoplasm/nucleus of laticifers/idioblasts researchgate.net, Mesophyll idioblasts/laticifers pnas.orgmpg.de

Compound Names Mentioned:

this compound

Vindoline

Vinblastine

Vincristine

Geraniol

Tabersonine

16-hydroxytabersonine

16-methoxytabersonine

17-O-deacetylvindoline

Strictosidine

Tryptamine

Secologanin

Chemical Synthesis Strategies for Deacetoxyvindoline and Analogues

Total Synthesis Approaches to the Deacetoxyvindoline Core Structure

Total synthesis, the complete chemical construction of a complex organic molecule from simple, commercially available precursors, offers the most flexible route to the this compound scaffold. nih.govresearchgate.net This approach allows for the rational design of analogues with structural modifications not accessible through biological pathways. A landmark in this area is an exceptionally concise total synthesis that also encompasses vindoline (B23647) and other related alkaloids. scribd.comresearchgate.net

Retrosynthetic analysis is a problem-solving technique where the target molecule is conceptually broken down into progressively simpler precursors. nih.govresearchgate.net For the this compound core, the key challenge lies in the efficient assembly of its characteristic pentacyclic ring system.

A powerful retrosynthetic strategy identifies the central ring as the lynchpin of the structure. The key disconnection involves reversing a complex, multi-reaction cascade. scribd.commedicinalcrop.org The synthesis plan hinges on a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373). scribd.commedicinalcrop.org This retrosynthetic disconnection simplifies the intricate pentacyclic core into a much simpler acyclic precursor containing a 1,3,4-oxadiazole and a tethered dienophile. The forward reaction from this precursor is designed to form three rings and four carbon-carbon bonds in a single, powerful step. scribd.com This strategy was projected to be particularly straightforward for this compound, as it required a simpler and more reactive disubstituted dienophile compared to the one needed for vindoline itself. scribd.commdpi.com

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of natural products, as even minor changes can drastically alter biological function. mdpi.comnih.gov Stereoselective synthesis aims to preferentially form one stereoisomer over others.

The total synthesis of this compound showcases a remarkable example of stereocontrol. The central synthetic transformation is a tandem intramolecular [4+2]/[3+2] cycloaddition cascade, which establishes the entire pentacyclic ring system. scribd.commedicinalcrop.org Crucially, this single-step reaction sets all six of the molecule's stereocenters with the correct relative and absolute configuration. medicinalcrop.org The stereochemical outcome is controlled by the geometry of the dienophile and an exclusive endo indole (B1671886) [3+2] cycloaddition. scribd.com This method's ability to generate such a high degree of molecular complexity and stereochemical precision in one pot represents a significant achievement in synthetic efficiency. scribd.commedicinalcrop.org

Table 1: Key Features of the Stereoselective Tandem Cycloaddition

FeatureDescriptionReference
Reaction Type Intramolecular [4+2] / [3+2] cycloaddition cascade scribd.com
Key Precursor N-acylated 1,3,4-oxadiazole with a tethered dienophile scribd.com
Bonds Formed Four C-C bonds scribd.com
Rings Formed Three rings, creating the core pentacyclic structure scribd.com
Stereocenters Set All six stereocenters of the core structure in a single step scribd.commedicinalcrop.org
Stereocontrol Achieved through dienophile geometry and a sterically directed cycloaddition scribd.com

Semisynthesis of this compound from Related Indole Alkaloids

Semisynthesis, where a complex natural product is chemically modified to create a different molecule, is a cornerstone of pharmaceutical production. scribd.com This approach is particularly valuable for the production of dimeric Vinca alkaloids like vinblastine (B1199706), which is commercially produced via the chemical coupling of vindoline and catharanthine (B190766) extracted from the Catharanthus roseus plant.

Given the structural relationship and biosynthetic proximity, vindoline is the most logical starting material for a potential semisynthesis of this compound. This compound differs from the more abundant vindoline only by the absence of a C4 acetoxy group. researchgate.netmdpi.com Therefore, a targeted deacetylation reaction could, in principle, convert vindoline into this compound. While this represents a chemically feasible and direct route, detailed procedures for this specific transformation are not prominent in the surveyed literature, which focuses more on total synthesis or biosynthetic production. The availability of vindoline from natural sources, however, makes this a rational and attractive strategy for future exploration.

Development of Novel this compound Analogues via Chemical Modification

A major advantage of a successful total synthesis platform is the ability to readily adapt it to produce novel analogues. By altering the structure of the initial building blocks, chemists can create molecules with deep-seated structural changes that would be impossible to achieve by modifying the final natural product. scribd.com

The synthetic approach developed for this compound has been successfully extended to produce a series of related analogues. scribd.comresearchgate.net This demonstrates the flexibility and power of the tandem cycloaddition strategy. For example, by modifying the dienophile component of the cycloaddition precursor, researchers have prepared compounds such as 4-desacetoxy-6,7-dihydrovindoline. scribd.commdpi.com This ability to systematically alter the core structure is invaluable for structure-activity relationship (SAR) studies, which seek to understand how specific parts of a molecule contribute to its biological effects.

Table 2: Selected this compound Analogues Prepared by Total Synthesis

Compound NameStructural Modification from this compoundSynthetic ApproachReference
4-Desacetoxy-6,7-dihydrovindoline Saturation of the C6-C7 double bondTandem cycloaddition cascade scribd.com
Minovine Different substitution pattern on the indole ringTandem cycloaddition cascade scribd.com
Vindorosine Lacks the C16-methoxy group of vindoline (related analogue)Tandem cycloaddition cascade medicinalcrop.org
N-Methylaspidospermidine Lacks multiple functional groups (hydroxyl, methoxy, ester)Tandem cycloaddition cascade scribd.com

Deacetoxyvindoline As a Pivotal Intermediate in Complex Natural Product Biosynthesis

Role in Vindoline (B23647) Formation

Deacetoxyvindoline is a direct precursor in the biosynthesis of vindoline, a monomeric indole (B1671886) alkaloid essential for the formation of dimeric alkaloids like vinblastine (B1199706) and vincristine. The conversion of this compound to vindoline involves a two-step enzymatic process. First, this compound is hydroxylated at the 4-position by the enzyme this compound 4-hydroxylase (D4H), yielding deacetylvindoline (B137571) wikipedia.orgwikipedia.orgwikipedia.org. Subsequently, deacetylvindoline is acetylated by deacetylvindoline O-acetyltransferase (DAT) to produce vindoline wikipedia.orgrepositorioinstitucional.mx. This sequence highlights this compound's position as a penultimate intermediate in the vindoline pathway wikipedia.orgrepositorioinstitucional.mxresearchgate.net. Research indicates that the activity of D4H is particularly sensitive to light and developmental stages, suggesting complex regulatory mechanisms governing vindoline biosynthesis nih.gov.

Contribution to the Diversity of Monoterpenoid Indole Alkaloids

Beyond vindoline and its dimeric derivatives, this compound contributes to the broader diversity of monoterpenoid indole alkaloids (MIAs). The Catharanthus roseus plant is known to produce over 130 different MIAs, showcasing significant structural variety researchgate.netresearchgate.netnih.gov. This compound, as a central intermediate, can potentially be channeled into various biosynthetic routes, leading to different alkaloid structures. While research has primarily focused on its role in vindoline synthesis, its structural presence within the complex MIA network implies potential involvement in the generation of other alkaloid subclasses. The study of enzymes involved in this compound metabolism and the regulation of its production are key to understanding and potentially manipulating the diversity of MIAs researchgate.netnih.govresearchgate.net.

Biotechnological and Metabolic Engineering for Deacetoxyvindoline Production

Strategies for Enhanced Deacetoxyvindoline Production in Catharanthus roseus Cell and Organ Cultures

Catharanthus roseus cell and organ cultures present a promising alternative for the controlled and sustainable production of terpenoid indole (B1671886) alkaloids (TIAs), including this compound. microbiologyjournal.org Metabolic engineering of these cultures aims to increase the flux through the TIA pathway. nih.gov

The biosynthesis of TIAs in C. roseus cell cultures is significantly influenced by the culture environment. nih.govnih.gov Optimization of physical and chemical parameters is a fundamental strategy to improve this compound yield. Key factors that are manipulated include the composition of the culture medium, pH, temperature, and light. For instance, the concentration of carbon sources like sucrose (B13894) and glucose can directly impact alkaloid production. biosciencejournals.comnih.gov Studies have shown that adjusting the initial pH of the medium and the culture temperature can also lead to enhanced biomass and alkaloid accumulation. nih.gov

Elicitation, the use of biotic or abiotic stimuli to induce a defense response and enhance secondary metabolite production, is a widely employed technique. nih.gov Various elicitors have been shown to upregulate the expression of genes in the TIA pathway. nih.gov Fungal elicitors, derived from endophytic fungi isolated from C. roseus itself, have proven effective in boosting alkaloid levels. nih.govnih.gov Chemical elicitors, such as methyl jasmonate and salicylic (B10762653) acid, are also potent inducers of the TIA biosynthetic pathway. nih.gov The application of osmotic shock through agents like mannitol (B672) has also been reported to increase catharanthine (B190766) production, a related TIA, which suggests potential applicability for this compound precursors. researchgate.net

Table 1: Examples of Elicitation Strategies for Enhanced Alkaloid Production in Catharanthus roseus Cell Cultures

Elicitor Target Alkaloid(s) Fold Increase (Compared to Control) Reference
Artemisinic Acid Vindoline (B23647), Vinblastine (B1199706) 6-fold (Vindoline), 2-fold (Vinblastine) nih.gov
Fungal Endophytes Vindoline Modulates gene expression nih.gov
Chitooligosaccharides Vindoline, Catharanthine Dependent on molecular weight and concentration mdpi.com
Sodium Alginate Catharanthine, Ajmalicine ~4-fold (Catharanthine) researchgate.net
Polyvinyl Pyrrolidone Catharanthine, Ajmalicine ~4-fold (Catharanthine) researchgate.net

Metabolic flux redirection involves the targeted genetic modification of the TIA biosynthetic pathway to channel metabolic intermediates towards the synthesis of this compound. This can be achieved through two primary strategies: "pushing" the metabolic flux from upstream pathways and "pulling" it towards the desired downstream products. nih.gov

Conversely, the "pull" strategy focuses on enhancing the activity of enzymes downstream in the pathway, closer to the final product. nih.govresearchgate.net For the production of this compound, this could involve the overexpression of genes such as desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT), which are involved in the final steps of vindoline biosynthesis. nih.gov By increasing the expression of these enzymes, the metabolic intermediates are more efficiently converted to the desired end products.

Heterologous Production of this compound and its Precursors

The complexity of the TIA pathway and the low yields in native and cultured C. roseus cells have driven research towards heterologous production systems. researchgate.netnih.gov This approach involves transferring the biosynthetic pathway for this compound into microbial or other plant cell systems that are easier to cultivate and genetically manipulate. researchgate.net

Saccharomyces cerevisiae (yeast) has emerged as a promising microbial host for the production of complex plant-derived natural products. researchgate.netnih.gov The de novo biosynthesis of vindoline and catharanthine has been successfully achieved in engineered yeast strains. researchgate.netnih.gov This monumental task required the introduction and functional expression of a large number of plant genes. nih.gov

The reconstruction of the this compound pathway in yeast involves several key steps:

Pathway Elucidation and Gene Identification: All the genes encoding the enzymes in the biosynthetic pathway from a central metabolite to this compound must be identified from C. roseus.

Gene Transfer and Expression: These genes are then transferred into the yeast genome and optimized for expression in the microbial host. This often involves codon optimization and the use of strong promoters.

Metabolic Engineering of the Host: The host's native metabolism is often engineered to increase the supply of precursors and cofactors required by the heterologous pathway. researchgate.netnih.gov For instance, enhancing the production of tryptophan and geranyl pyrophosphate, the primary precursors for TIAs, is crucial.

Optimization and Debottlenecking: The reconstituted pathway is often inefficient initially. Systematic optimization is required to identify and overcome metabolic bottlenecks, which can include low enzyme activity, accumulation of toxic intermediates, or inefficient transport of metabolites. researchgate.netnih.gov

Significant progress has been made in increasing the titers of vindoline and its precursors in yeast through these strategies. For example, by increasing and tuning the copy numbers of pathway genes and optimizing fermentation conditions, researchers have dramatically increased vindoline production from tabersonine (B1681870). nih.govresearchgate.net

Table 2: Key Achievements in Heterologous Production of Vindoline and its Precursors in Yeast

Engineering Strategy Product Titer Reference
De novo biosynthesis Catharanthine 527.1 µg/L researchgate.netnih.gov
De novo biosynthesis Vindoline 305.1 µg/L nih.gov
Bioconversion from tabersonine Vindoline ~16.5 mg/L nih.govresearchgate.net

In addition to microbial hosts, other plant cell systems are also being explored for the heterologous production of this compound. These systems can offer advantages such as the proper folding and post-translational modification of plant enzymes. nih.gov Techniques like Agrobacterium-mediated genetic transformation are used to introduce and overexpress key biosynthetic genes in these alternative plant cell cultures. frontiersin.org The goal is to create a "super-producer" cell line that is optimized for the synthesis of a specific high-value compound like this compound.

Enzyme Engineering and Directed Evolution for this compound Pathway Enzymes

The efficiency of the this compound biosynthetic pathway, whether in its native or a heterologous system, is dependent on the catalytic properties of its constituent enzymes. Enzyme engineering and directed evolution are powerful tools used to improve the performance of these enzymes. illinois.eduresearchgate.net

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. rcsb.org This involves generating a large library of enzyme variants through random mutagenesis and then screening for those with improved characteristics, such as:

Improved Substrate Specificity: Modifying an enzyme to have a higher affinity for its intended substrate can reduce the formation of undesirable byproducts.

Increased Stability: Engineering enzymes to be more stable under industrial fermentation conditions (e.g., temperature, pH) is crucial for developing robust production processes. tudelft.nl

Rational design, which relies on knowledge of the enzyme's three-dimensional structure and catalytic mechanism, can also be used to make targeted mutations to improve its function. researchgate.net The combination of directed evolution and rational design holds significant promise for optimizing the enzymes of the this compound pathway, thereby increasing the efficiency of its biotechnological production. illinois.edu

Advanced Methodologies in Deacetoxyvindoline Research

Molecular Biology Techniques for Gene Isolation and Characterization

The elucidation of the deacetoxyvindoline biosynthetic pathway has been heavily reliant on advanced molecular biology techniques to isolate and characterize the responsible genes, particularly those encoding key enzymes. A primary target of these efforts has been desacetoxyvindoline-4-hydroxylase (D4H), the enzyme that catalyzes the hydroxylation of this compound to form deacetylvindoline (B137571). nih.govresearchgate.net

Initial gene isolation strategies involved purifying the D4H protein and microsequencing oligopeptides from a tryptic digest. nih.govresearchgate.net Based on the amino acid sequence of a highly conserved peptide, researchers designed degenerate oligonucleotides to screen a C. roseus cDNA library, leading to the isolation of several partial gene clones. nih.govresearchgate.net Techniques like primer extension analysis and sequencing of genomic clones were then employed to obtain the full-length gene sequence. nih.govresearchgate.net More recent methods, such as PCR-based genome walking, have also been successfully used to isolate promoter regions of genes like d4h, enabling the study of their regulation. researchgate.net

To characterize gene function and expression, several techniques are employed. Southern blot analysis has been used to determine that d4h is likely a single-copy gene in the C. roseus genome. nih.govresearchgate.net The functional identity of isolated genes is often confirmed through heterologous expression, for instance, by transforming Escherichia coli with the candidate gene and demonstrating the corresponding enzyme activity in bacterial extracts. nih.govresearchgate.net

Quantitative analysis of gene expression is crucial for understanding how biosynthesis is regulated. Real-time quantitative PCR (RT-qPCR) is a standard method to measure transcript accumulation in different plant tissues and under various conditions. nih.govmpg.de For example, RT-qPCR has shown that the genes encoding the last two enzymes of the vindoline (B23647) pathway, D4H and deacetylvindoline O-acetyltransferase (DAT), are predominantly expressed in the leaf mesophyll idioblast and laticifer cells, whereas earlier pathway genes are more active in the leaf epidermis. mpg.de Furthermore, transient expression assays using reporter genes like β-glucuronidase (GUS) fused to a gene's promoter can quantitatively assess promoter activity in vivo when introduced into C. roseus cell suspensions. nih.gov A powerful technique for in vivo gene functional analysis is virus-induced gene silencing (VIGS), which has been used to identify genes involved in the vindoline pathway by observing the metabolic consequences of down-regulating their expression. mpg.de

TechniqueApplication in this compound ResearchKey Findings
cDNA Library Screening Isolation of the desacetoxyvindoline-4-hydroxylase (d4h) gene. nih.govresearchgate.netIdentified initial clones of the d4h gene based on protein sequence data. nih.govresearchgate.net
PCR-Based Genome Walking Isolation of the d4h promoter sequence. researchgate.netEnabled analysis of cis-acting regulatory elements that control gene expression. researchgate.net
Southern Blot Analysis Determination of gene copy number in the genome. nih.govresearchgate.netSuggested that d4h is a single-copy gene in Catharanthus roseus. nih.govresearchgate.net
Real-Time Quantitative PCR (RT-qPCR) Measurement of gene transcript levels in different tissues and conditions. nih.govRevealed tissue-specific expression patterns of vindoline pathway genes. nih.govmpg.de
Transient Expression (GUS Assay) Functional analysis of promoter activity. nih.govConfirmed that the isolated d4h-like promoter can drive gene expression in vivo. nih.gov
Virus-Induced Gene Silencing (VIGS) In vivo functional validation of candidate genes. mpg.deIdentified key enzymes like tabersonine (B1681870) 3-oxygenase (T3O) and tabersonine 3-reductase (T3R). mpg.de

Advanced Spectroscopic and Chromatographic Techniques for Pathway Intermediate Analysis

Understanding the flux through the this compound pathway requires sensitive and specific analytical methods to identify and quantify the various intermediates. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for this purpose. Specifically, HPLC coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS/MS) allows for comprehensive metabolite profiling of C. roseus extracts. mdpi.com This method provides not only the retention time for separating compounds but also accurate mass data and fragmentation patterns, enabling the confident identification of dozens of secondary metabolites, including numerous indole (B1671886) alkaloids related to this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used for structural elucidation and quantification of metabolites. 1H-NMR spectroscopy can clearly distinguish the signals of vindoline and related alkaloids in plant extracts. researchgate.net Characteristic signals in the aromatic and aliphatic regions of the spectrum can be used to identify and even quantify the total amount of vindoline-type alkaloids in a sample, making it a valuable tool for metabolomic studies comparing different plant tissues or treatments. researchgate.netresearchgate.net Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are indispensable for the complete structural elucidation of novel or unexpected derivatives formed during synthesis or biotransformation. arkat-usa.org

Imaging Mass Spectrometry (IMS) has emerged as a revolutionary technique for mapping the spatial distribution of metabolites directly within plant tissues. nih.gov IMS provides crucial insights into the cell-type-specific localization of alkaloids, which is a key feature of the vindoline pathway. This has been instrumental in confirming where pathway intermediates and final products accumulate, helping to piece together the complex network of transport and biosynthesis that occurs across different specialized cell types in the C. roseus leaf. nih.gov

TechniqueApplication in this compound ResearchInformation Provided
HPLC-ESI-HRMS/MS Comprehensive metabolite profiling of C. roseus extracts. mdpi.comSeparation, identification, and quantification of pathway intermediates based on retention time, accurate mass, and fragmentation patterns. mdpi.com
1H-NMR Spectroscopy Structural confirmation and quantification of vindoline-type alkaloids. researchgate.netresearchgate.netIdentification of compounds through characteristic chemical shifts and coupling constants; quantification based on signal intensity. researchgate.netresearchgate.net
2D-NMR (COSY, HSQC, HMBC) Detailed structural elucidation of pathway-related molecules. arkat-usa.orgProvides through-bond connectivity information (H-H, C-H) to solve complex chemical structures. arkat-usa.org
Imaging Mass Spectrometry (IMS) Spatial localization of alkaloids within plant tissues. nih.govMaps the distribution of this compound and other metabolites at the cellular level. nih.gov

Computational Approaches in this compound Synthesis and Biosynthesis

Computational tools have become indispensable for both understanding the natural biosynthesis of this compound and for designing novel synthetic routes. These in silico methods allow researchers to model, predict, and optimize complex biological systems, accelerating research and discovery.

A major achievement in the study of this compound has been the complete reconstitution of its biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae). mpg.denih.govnih.gov This feat of synthetic biology relies heavily on in silico design and modeling. The process involves the computational assembly of the known seven-step enzymatic pathway that converts tabersonine into vindoline. mpg.denih.gov

Computational pathway design tools and databases are used to identify the necessary genes (e.g., T16H2, 16OMT, T3O, T3R, NMT, D4H, and DAT), optimize their expression levels, and assemble them into functional metabolic modules within the yeast chassis. nih.govnih.gov By modeling the metabolic flux, researchers can predict potential bottlenecks in the engineered pathway. For instance, analysis of intermediate accumulation in engineered yeast suggested that the activities of tabersonine 16-hydroxylase (T16H), N-methyltransferase (NMT), and D4H might be rate-limiting. nih.gov This knowledge allows for targeted optimization, such as modulating gene copy numbers to enhance the production of the final product, vindoline. nih.govresearchgate.net

Furthermore, in silico analysis of promoter regions of biosynthetic genes is used to identify important cis-regulatory elements. nih.gov This information is critical for understanding how the pathway is naturally regulated and for designing synthetic circuits to control gene expression in engineered organisms.

While the genes and reactions of the vindoline pathway are now largely known, the three-dimensional structures of the enzymes involved have not been experimentally determined. To overcome this limitation, computational methods such as homology modeling, molecular docking, and molecular dynamics are used to gain structural and mechanistic insights. researchgate.net

Homology Modeling: This technique is used to build a 3D model of a protein based on the experimentally determined structure of a related homologous protein. Researchers have successfully applied this to create 3D models of all the enzymes in the vindoline biosynthesis pathway, from tabersonine-16-hydroxylase to deacetylvindoline O-acetyltransferase. researchgate.net

Molecular Docking: Once a 3D model of an enzyme is generated, molecular docking simulations can be used to predict how substrates and cofactors bind to the enzyme's active site. researchgate.netnih.gov These simulations place the ligand (e.g., this compound) into the catalytic pocket of the enzyme (e.g., D4H) and score the different binding poses. This analysis helps to identify the key amino acid residues involved in substrate binding and catalysis. researchgate.net For example, docking studies have been used to analyze the binding of substrates to the computationally modeled structures of each enzyme in the vindoline pathway. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and conformational changes of the enzyme-substrate complexes over time. researchgate.netnih.gov By simulating the movements of all atoms in the system, researchers can verify the stability of the docked poses and gain a deeper understanding of the enzyme's catalytic mechanism. researchgate.net These computational studies are invaluable for guiding rational protein engineering efforts aimed at improving enzyme efficiency for enhanced production of vindoline and its precursors. researchgate.net

Computational ApproachSpecific ApplicationInsights Gained
In Silico Pathway Reconstruction Assembly of the seven-gene tabersonine-to-vindoline pathway in yeast. mpg.denih.govEnabled de novo biosynthesis of vindoline in a microbial host, providing a platform for production and optimization. mpg.denih.gov
Metabolic Flux Modeling Identification of rate-limiting steps in the engineered yeast pathway. nih.govPinpointed specific enzymes (e.g., T16H, NMT, D4H) as targets for optimization to improve vindoline yield. nih.gov
Homology Modeling Generation of 3D structural models for all vindoline pathway enzymes. researchgate.netProvided the first structural insights into enzymes like D4H in the absence of experimental structures. researchgate.net
Molecular Docking Prediction of substrate and cofactor binding modes in enzyme active sites. researchgate.netIdentified key amino acid residues responsible for catalysis and substrate specificity. researchgate.net
Molecular Dynamics Simulations Analysis of the stability and dynamics of enzyme-substrate complexes. researchgate.netValidated docking results and provided a dynamic view of the catalytic process, aiding in rational enzyme design. researchgate.net

Future Perspectives and Research Challenges for Deacetoxyvindoline Studies

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

The biosynthetic pathway of vindoline (B23647) in Catharanthus roseus is a complex, multi-step process involving numerous enzymes and transport mechanisms across different cell types and subcellular compartments. scispace.comuniversiteitleiden.nlpnas.org Although the final two steps in vindoline biosynthesis, the hydroxylation of deacetoxyvindoline and the subsequent acetylation of deacetylvindoline (B137571), are well-characterized, upstream reactions leading to this compound are not fully understood. scispace.comrepositorioinstitucional.mxwikipedia.org

A key knowledge gap is the precise enzymatic conversion of 16-methoxytabersonine to 16-methoxy-2,3-dihydro-3-hydroxytabersonine, the immediate precursor to the N-methylation step that forms this compound. scispace.com While the N-methyltransferase (NMT) responsible for converting 16-methoxy-2,3-dihydro-3-hydroxytabersonine into this compound has been identified, the preceding oxidation and reduction steps remain less defined. scispace.comwikipedia.org Identifying and characterizing the specific oxidoreductases or other enzymes involved in this conversion is a primary challenge. These enzymes likely represent novel catalytic activities and are crucial missing links in the complete pathway. scispace.comcore.ac.uk Furthermore, the transport mechanisms that shuttle these advanced alkaloid precursors between specialized cell types, such as from the leaf epidermis to idioblasts and laticifers where the final steps of vindoline synthesis occur, are still uncharacterized. pnas.org Elucidating these transport proteins is essential for a complete understanding and for successful metabolic engineering efforts.

Integration of Omics Data for Systems-Level Understanding of this compound Metabolism

A systems biology approach, integrating various "omics" datasets, is crucial for a holistic understanding of this compound metabolism within the broader context of the plant's metabolic network. universiteitleiden.nlcbirt.net This involves combining transcriptomics, proteomics, and metabolomics to build comprehensive models of TIA biosynthesis. nih.govresearchgate.net

Transcriptomics and Metabolomics: Correlating gene expression profiles with metabolite accumulation patterns across different tissues, developmental stages, and environmental conditions can help identify novel genes, enzymes, and regulatory factors. nih.govresearchgate.net For instance, analyzing transcript and metabolite profiles together has been proposed as a powerful way to reveal new insights into metabolic pathways and their regulation. researchgate.net This integrated approach can help prioritize candidate genes for functional characterization, moving beyond studying one gene at a time. researchgate.net

Single-Cell Omics: Since TIA biosynthesis is compartmentalized across different cell types, single-cell omics technologies offer revolutionary potential. nih.gov By analyzing the transcriptome and metabolome of individual cells, researchers can precisely map where each biosynthetic step occurs and identify the specific genes and metabolites present in each cell type, such as the leaf epidermis, idioblasts, and laticifers. pnas.orgnih.gov This level of resolution is critical for understanding how intermediates like this compound and its precursors are synthesized and transported.

Computational Modeling: Integrating multi-omics data into computational pipelines and constraint-based models can help characterize the complex regulatory landscape of metabolism. cbirt.net Such models can predict metabolic fluxes and identify bottlenecks in the pathway, providing a roadmap for targeted metabolic engineering strategies. cbirt.netresearchgate.net This systems-level view is essential because genetic modifications can lead to complex and sometimes unexpected changes in both primary and secondary metabolism. universiteitleiden.nl

Development of Sustainable Production Platforms for this compound and its Derivatives

The low abundance of vindoline and its precursors in Catharanthus roseus has driven research into alternative, sustainable production methods. mdpi.combenthamscience.com Metabolic engineering and synthetic biology offer powerful tools to create microbial cell factories, particularly in yeast (Saccharomyces cerevisiae), for the production of this compound and related compounds. mdpi.comresearchgate.netnih.gov

The precursor-directed synthesis, where an engineered yeast strain is fed with an earlier, more accessible precursor like tabersonine (B1681870), has shown significant promise. nih.gov Key research challenges and strategies in this area include:

Pathway Reconstruction and Optimization: The entire seven-step enzymatic pathway from tabersonine to vindoline has been successfully reconstituted in yeast. mdpi.comnih.gov Future work will focus on optimizing this pathway by addressing enzymatic bottlenecks, fine-tuning gene copy numbers, and ensuring efficient substrate channeling to prevent the accumulation of intermediates or the formation of undesired side-products. nih.govmdpi.com

Host Engineering: Enhancing the production host involves multiple strategies. This includes pairing cytochrome P450 enzymes with compatible reductase partners, expanding the endoplasmic reticulum (the site of many TIA biosynthetic reactions), and increasing the supply of essential cofactors like NADPH and S-adenosyl methionine (SAM), which is the methyl donor for the NMT enzyme that produces this compound. mdpi.comresearchgate.net

Process Optimization: Beyond genetic modifications, optimizing fermentation conditions such as medium composition and pH is crucial for maximizing yield. nih.gov The development of robust and scalable fermentation processes is a key step toward industrial bioproduction. mdpi.com The overarching goal is to create economically viable and sustainable production platforms that can provide a stable supply of these valuable alkaloids, reducing reliance on plant extraction. 3ds.commdpi.comcompass-software.it

Exploration of this compound Analogues as Research Probes in Chemical Biology

The synthesis of this compound analogues presents an exciting frontier in chemical biology, offering tools to probe and understand complex biological processes. researchgate.netresearchgate.net By modifying the core structure of this compound, researchers can create novel molecules with specific properties, such as fluorescence, for use as research probes. uohyd.ac.innih.govsioc-journal.cn

Synthesis of Novel Analogues: Total synthesis routes developed for vindoline and its precursors can be adapted to create a library of this compound derivatives. researchgate.net This allows for systematic modifications to the molecule's structure.

Fluorescent Probes: Incorporating fluorophores or modifying the indole (B1671886) scaffold to induce fluorescence can turn this compound analogues into powerful tools for bioimaging. uohyd.ac.inosu.edu These probes could be used to visualize the subcellular localization of enzymes, track the movement of alkaloids within cells, or study interactions with protein targets in real-time. uohyd.ac.inosu.edu For example, indole derivatives have been successfully developed as fluorescent probes to stain specific organelles like mitochondria or to monitor pathological processes. uohyd.ac.in

Probing Enzyme-Substrate Interactions: A library of this compound analogues can be used to study the substrate specificity and catalytic mechanism of downstream enzymes like Desacetoxyvindoline 4-hydroxylase (D4H). wikipedia.orgqmul.ac.uk This information is valuable for protein engineering efforts aimed at creating enzymes with novel activities.

Bioorthogonal Chemistry: Advanced chemical biology techniques, such as inverse-electron-demand Diels-Alder (IEDDA) reactions, could potentially be used with modified this compound analogues for in vivo tracking and activation of biological functions, opening up new ways to study the roles of these alkaloids in living systems. rsc.org

The development of these chemical tools will not only advance our understanding of TIA biosynthesis but also provide versatile probes for broader applications in cell biology and medicinal chemistry. researchgate.netnih.gov

Q & A

Q. What is the role of deacetoxyvindoline in the biosynthesis of terpenoid indole alkaloids?

this compound is a key intermediate in the vindoline biosynthetic pathway, which is critical for producing anticancer alkaloids in Catharanthus roseus. It undergoes hydroxylation via the enzyme this compound 4-hydroxylase (D4H, EC 1.14.11.20) to form deacetylvindoline, followed by acetylation to yield vindoline . Experimental validation involves isolating intermediates from plant tissues using HPLC-MS and tracing isotopic labels in precursor-feeding assays .

Q. What analytical methods are commonly used to characterize this compound in plant extracts?

High-resolution techniques such as NMR (for structural elucidation), HPLC-MS (for quantification and purity assessment), and thin-layer chromatography (TLC) with derivatization agents (e.g., van Urk’s reagent for indole alkaloids) are standard. Method validation requires spike-and-recovery experiments and comparison with authenticated reference standards .

Advanced Research Questions

Q. How can enzyme kinetics of this compound 4-hydroxylase (D4H) be optimized in heterologous expression systems?

D4H is a 2-oxoglutarate-dependent dioxygenase. Kinetic studies require recombinant expression in E. coli or yeast, followed by purification via affinity chromatography. Activity assays measure oxygen consumption or product formation (deacetylvindoline) using LC-MS. Key parameters include pH (optimal range: 7.0–7.5), temperature (25–30°C), and cofactor (Fe²⁺) concentrations. Contradictions in reported KmK_m values (e.g., 12–18 μM for this compound) may arise from differences in enzyme sources or assay conditions .

Q. What experimental strategies resolve contradictions in this compound accumulation data across Catharanthus tissue cultures?

Discrepancies may stem from variations in jasmonate elicitation timing, tissue-specific gene expression, or nutrient stress. A factorial design testing jasmonate concentration (0.1–100 μM), light exposure (photoperiod vs. dark), and sucrose levels (2–6% w/v) can isolate critical variables. Metabolomic profiling (GC-MS or LC-MS) paired with qRT-PCR for pathway genes (e.g., TDC, D4H) clarifies regulatory nodes .

Q. How does genetic silencing of D4H impact the metabolic flux of this compound in transgenic Catharanthus lines?

CRISPR/Cas9-mediated knockout of D4H redirects flux toward shunt pathways, accumulating intermediates like tabersonine. Flux analysis requires 13C ^{13}\text{C}-glucose tracer studies and kinetic modeling (e.g., via software like COPASI). Compensatory upregulation of competing enzymes (e.g., cytochrome P450s) should be monitored via transcriptomics .

Q. What methodologies ensure reproducibility in this compound quantification across laboratories?

Harmonization involves:

  • Standardized extraction protocols : Methanol:water (70:30) with 0.1% formic acid, sonication (15 min, 4°C).
  • Interlaboratory calibration : Shared reference materials and blinded sample exchanges.
  • Data reporting : Adherence to MIQE guidelines for qPCR or metabolomics data .

Methodological Pitfalls and Solutions

Q. Why do some studies report inconsistent yields of this compound in suspension cultures?

Common issues include:

  • Oxidative degradation : Add antioxidants (e.g., ascorbic acid) to extraction buffers.
  • Endogenous esterase activity : Use protease inhibitors during tissue homogenization.
  • Sampling bias : Collect tissues at consistent developmental stages (e.g., logarithmic growth phase) .

Q. How can multi-omics approaches refine this compound pathway annotation?

Integrate RNA-seq (to identify co-expressed genes), proteomics (to confirm enzyme presence), and metabolomics (to map intermediate pools). Machine learning tools (e.g., PLS regression) can prioritize candidate genes for functional validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.